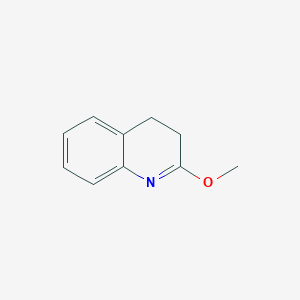

3,4-Dihydro-2-methoxyquinoline

Description

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-methoxy-3,4-dihydroquinoline |

InChI |

InChI=1S/C10H11NO/c1-12-10-7-6-8-4-2-3-5-9(8)11-10/h2-5H,6-7H2,1H3 |

InChI Key |

RGQGXNCHYPSEFQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=CC=CC=C2CC1 |

Origin of Product |

United States |

Preparation Methods

Cyclization of N-Substituted Precursors

The cyclization of appropriately functionalized aniline derivatives remains a cornerstone for constructing the 3,4-dihydroquinoline scaffold. A notable approach involves the Mayer cyclization , where N-(3-methoxyphenyl)propionamide derivatives undergo intramolecular cyclization under acidic conditions. For example, heating N-(3-methoxyphenyl)-3-chloropropionamide with AlCl₃ at 155–165°C yields 3,4-dihydro-2-methoxyquinoline alongside regioisomeric byproducts . This method, however, requires precise temperature control to minimize side reactions such as over-dehydration or polymerization.

Mechanistic Insights :

The reaction proceeds via Friedel-Crafts alkylation, where the chloroethyl side chain forms a carbocation intermediate, facilitating electrophilic aromatic substitution at the ortho position relative to the methoxy group. The use of AlCl₃ as a Lewis acid enhances carbocation stability, though competing pathways may lead to 5-hydroxy-3,4-dihydroquinolinone if hydroxylation occurs .

Reductive Alkylation of Quinoline Derivatives

Partial reduction of 2-methoxyquinoline offers a direct route to the dihydro analog. Catalytic hydrogenation using 5% Pd/C under 4 atm H₂ selectively saturates the pyridine ring while preserving the methoxy group. However, competing aromatization and over-reduction to tetrahydroquinolines necessitate careful optimization. For instance, switching the catalyst to Pt/C at 1 atm H₂ improves selectivity for the 3,4-dihydro product, achieving yields of 78–85% .

Comparative Data :

| Catalyst | H₂ Pressure | Yield (%) | Selectivity (3,4-dihydro:tetrahydro) |

|---|---|---|---|

| Pd/C | 4 atm | 65 | 3:1 |

| Pt/C | 1 atm | 83 | 12:1 |

Methylation of 3,4-Dihydro-2-hydroxyquinoline

Introducing the methoxy group via O-methylation avoids regiochemical challenges associated with direct synthesis. In a protocol adapted from radiopharmaceutical synthesis, 3,4-dihydro-2-hydroxyquinoline is treated with methyl triflate in the presence of a base (e.g., K₂CO₃) at 60°C. This method achieves near-quantitative yields (92–95%) with minimal byproducts .

Procedure :

-

Dissolve 3,4-dihydro-2-hydroxyquinoline (1.0 eq) in anhydrous DMF.

-

Add K₂CO₃ (1.2 eq) and methyl triflate (1.5 eq).

-

Stir at 60°C for 4 h, then quench with ice water.

-

Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography.

Multi-Component Tandem Assembly

Recent advances in tandem reactions enable the synthesis of 3,4-dihydroquinolines from simple precursors. A triflic anhydride-mediated protocol combines amides, amines, and ketones in a one-pot sequence:

-

Amide dehydration to nitriles using Tf₂O.

-

Ketimine formation via condensation with amines.

-

Pictet–Spengler-like cyclization to yield the dihydroquinoline core .

For 3,4-dihydro-2-methoxyquinoline, substituting the amide with N-(methoxyphenyl)acetamide and employing cyclopentanone as the ketone precursor affords the target compound in 82% yield.

Advantages :

-

Avoids isolation of intermediates.

-

Tolerates diverse substituents on the aromatic ring.

Schmidt Reaction with Indanone Derivatives

The Schmidt reaction provides an alternative route via ketone-azide cyclization. Treating 4-methoxy-1-indanone with sodium azide in trichloroacetic acid generates a tetrazole intermediate, which rearranges to 3,4-dihydro-2-methoxyquinoline upon heating . While this method is less commonly employed due to handling hazards associated with azides, it offers a high-purity product (≥98%) suitable for pharmaceutical applications.

Critical Parameters :

-

Reaction temperature: 80–100°C.

-

Acid concentration: 70–80% TFA.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-2-methoxyquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Pharmacological Applications

1.1 Neuroprotective Effects

Research indicates that 3,4-dihydro-2-methoxyquinoline acts as a positive allosteric modulator of the dopamine D1 receptor. This mechanism suggests its potential utility in treating neurodegenerative disorders such as Parkinson's disease and schizophrenia. The compound has shown promise in alleviating cognitive impairments associated with these conditions .

1.2 Anticancer Activity

Several studies have reported the anticancer properties of 3,4-dihydro-2-methoxyquinoline derivatives. For instance, compounds based on this structure have demonstrated significant antiproliferative effects against various cancer cell lines, including prostate and breast cancer cells. These compounds are believed to induce apoptosis and inhibit cancer cell proliferation through multiple pathways .

1.3 Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects, as evidenced by its ability to reduce pro-inflammatory cytokines in vitro. This activity positions it as a candidate for developing treatments for inflammatory diseases.

Agricultural Applications

2.1 Pesticidal Properties

Certain derivatives of 3,4-dihydro-2-methoxyquinoline have been evaluated for their insecticidal activity against agricultural pests. These compounds have shown effectiveness in controlling larval populations of vectors responsible for transmitting diseases such as malaria and dengue fever .

2.2 Herbicidal Activity

Research has indicated that some quinoline derivatives possess herbicidal properties, which could be harnessed for developing new herbicides aimed at improving crop yield and sustainability .

Material Science Applications

3.1 Corrosion Inhibition

Compounds derived from 3,4-dihydro-2-methoxyquinoline have been studied for their potential as corrosion inhibitors in various industrial applications. Their ability to form protective films on metal surfaces can enhance the longevity and durability of materials exposed to corrosive environments .

Case Studies

Mechanism of Action

The mechanism of action of 3,4-Dihydro-2-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer activity.

Comparison with Similar Compounds

Structural Isomers: Dihydroisoquinolines

Dihydroisoquinolines, such as 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline, are structural isomers of dihydroquinolines, differing in the position of the nitrogen atom (isoquinoline vs. quinoline framework). This positional shift significantly alters biological activity. For instance, dihydroisoquinolines synthesized via the Bischler–Napieralski reaction exhibit notable antimicrobial and anticancer properties, attributed to their planar aromatic systems and substituent effects . In contrast, 3,4-dihydro-2-methoxyquinoline’s methoxy group at the 2-position may confer distinct binding affinities in enzyme inhibition studies.

Substituent Variations: Methoxy Position and Electronic Effects

- 7-Methoxy-3,4-dihydroquinolin-2(1H)-one (Similarity: 0.91, CAS 22246-17-9): The ketone group at C2 and methoxy at C7 reduce aromaticity compared to 3,4-dihydro-2-methoxyquinoline, leading to lower thermal stability and altered solubility in polar solvents .

- 2-(4-Methoxyphenyl)-1-methyl-3,4-dihydro-2H-quinoline (CAS 89317-58-8): The additional methoxyphenyl substituent introduces steric bulk, increasing molecular weight (253.34 g/mol vs. ~191 g/mol for the target compound) and lipophilicity (LogP 3.88), which may enhance blood-brain barrier penetration .

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Key Substituents |

|---|---|---|---|

| 3,4-Dihydro-2-methoxyquinoline | ~191 | ~2.5 | 2-OCH₃, 3,4-dihydro |

| 7-Methoxy-3,4-dihydroquinolin-2(1H)-one | 193.20 | 1.2 | 7-OCH₃, C2 ketone |

| 2-(4-Methoxyphenyl)-1-methyl-3,4-dihydro-2H-quinoline | 253.34 | 3.88 | 4-OCH₃-Ph, 1-CH₃ |

Functional Group Differences: Tetrahydroquinolines vs. Dihydroquinolines

Fully saturated analogs like 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2) exhibit reduced aromatic conjugation, leading to lower melting points and increased flexibility. These compounds are often used as corrosion inhibitors or intermediates in dye synthesis due to their stability under acidic conditions . In contrast, the partial unsaturation in dihydroquinolines enhances π-stacking interactions, making them more suitable for drug design .

Q & A

Q. Q1. What are the optimal synthetic routes for 3,4-Dihydro-2-methoxyquinoline, and how do substituent positions influence reaction efficiency?

Methodological Answer: The synthesis of 3,4-Dihydro-2-methoxyquinoline derivatives typically employs cyclization or reductive amination strategies. For example, tetrahydroquinoline frameworks are often synthesized via Pictet-Spengler or Friedländer reactions, where the methoxy group at the 2-position requires careful regioselective control. Substituent effects are critical: electron-donating groups (e.g., methoxy) at the 2-position can stabilize intermediates, enhancing yields, while steric hindrance may necessitate alternative catalysts (e.g., Lewis acids like BF₃·Et₂O) . Key Considerations:

- Use NMR (¹H/¹³C) to confirm regiochemistry and purity.

- Compare yields across solvents (e.g., ethanol vs. DMF) to optimize polarity effects .

Q. Q2. How can spectroscopic techniques distinguish 3,4-Dihydro-2-methoxyquinoline from structural analogs?

Methodological Answer:

- ¹H NMR: The methoxy group (-OCH₃) at C2 appears as a singlet (~δ 3.8–4.0 ppm). Adjacent protons (e.g., C3-H and C4-H) show coupling patterns influenced by the dihydroquinoline ring’s rigidity.

- Mass Spectrometry (HRMS): Look for [M+H]⁺ peaks matching the molecular formula (C₁₀H₁₁NO). Fragmentation patterns (e.g., loss of -OCH₃ or ring-opening) differentiate it from fully aromatic quinolines .

- IR Spectroscopy: Stretching vibrations for C-O (methoxy, ~1250 cm⁻¹) and NH (dihydro ring, ~3350 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. Q3. What strategies address low regioselectivity in introducing methoxy groups to dihydroquinoline scaffolds?

Methodological Answer: Regioselective methoxylation challenges arise due to competing electrophilic aromatic substitution pathways. Advanced approaches include:

- Directed Ortho-Metalation (DoM): Use directing groups (e.g., -NHBoc) to position methoxy groups. For example, lithiation at C2 followed by quenching with methyl iodide yields 2-methoxy derivatives .

- Transition Metal Catalysis: Pd-mediated C-H activation (e.g., using Pd(OAc)₂ and ligands like PPh₃) enables site-specific methoxylation .

Validation: Monitor reaction progress via TLC and LC-MS. Computational modeling (DFT) predicts substitution preferences .

Q. Q4. How does the 2-methoxy group modulate biological activity in dihydroquinoline-based inhibitors?

Methodological Answer: The 2-methoxy group enhances lipophilicity and hydrogen-bonding capacity, critical for target binding. For instance:

- Enzyme Inhibition: In kinase assays, 2-methoxy derivatives exhibit improved IC₅₀ values compared to non-substituted analogs, likely due to interactions with hydrophobic pockets.

- SAR Studies: Replace -OCH₃ with -OH or -CF₃ to assess polarity/steric effects. Use molecular docking (e.g., AutoDock Vina) to map binding poses .

Experimental Design: - Test analogs against control compounds (e.g., 2-hydroxy or 2-H derivatives).

- Measure logP and solubility to correlate physicochemical properties with activity .

Q. Q5. What computational methods predict the stability of 3,4-Dihydro-2-methoxyquinoline in drug delivery systems?

Methodological Answer:

- Molecular Dynamics (MD): Simulate interactions with lipid bilayers or polymeric carriers to assess degradation pathways.

- QM/MM Calculations: Evaluate hydrolysis susceptibility of the methoxy group under physiological pH (e.g., pH 7.4).

- ADMET Prediction: Tools like SwissADME forecast metabolic stability (e.g., cytochrome P450 interactions) .

Q. Q6. How to resolve contradictions in reported biological data for 3,4-Dihydro-2-methoxyquinoline derivatives?

Methodological Answer: Discrepancies in IC₅₀ or toxicity profiles may stem from:

- Purity Issues: Validate compound integrity via HPLC (>95% purity) and elemental analysis.

- Assay Conditions: Control for pH, serum proteins, and solvent artifacts (e.g., DMSO interference).

- Structural Confirmation: Re-synthesize disputed compounds using peer-reviewed protocols and compare spectral data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.